(3R)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
(3R)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 56617-43-7) is a chiral pyrrolidine derivative characterized by a 5-oxo group, a 4-fluorophenyl substituent at position 1, and a carboxylic acid moiety at position 3 in the (R)-configuration. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing enzyme inhibitors and bioactive molecules. Its fluorinated aromatic ring enhances electronic properties and metabolic stability, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
(3R)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-8-1-3-9(4-2-8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYMPQMWOVXMDK-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN(C1=O)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the selective synthesis of pyrrolidin-2-ones, which can be achieved through cascade reactions of N-substituted piperidines . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
(3R)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrolidine-3-carboxylic Acid Derivatives
Key Findings
Substituent Effects on Bioactivity: Fluorine Position: The 4-fluorophenyl group in the target compound improves metabolic stability compared to non-fluorinated analogs. However, 2,4-difluorophenyl substitution () may further alter electronic properties, though bioactivity remains uncharacterized. Hydroxyl and Chloro Groups: Derivatives with 2-hydroxyphenyl or 5-chloro-2-hydroxyphenyl substituents () exhibit antioxidant and antimicrobial activities, suggesting polar groups enhance redox or target-binding capabilities. Benzyl vs. Phenyl: The benzyl-substituted analog () shows lower synthesis yield (34%) compared to simpler phenyl derivatives, likely due to steric hindrance during coupling reactions.
Stereochemical Influence :
- The (R)-configuration in the target compound contrasts with the (S)-configured 4-acetylphenyl analog (), which may exhibit divergent pharmacological profiles due to enantioselective enzyme interactions.
Functional Group Additions: Heterocyclic moieties (e.g., thioxo-oxadiazole in ) significantly boost antioxidant activity, highlighting the importance of secondary functionalization for target engagement.
Biological Activity
(3R)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by its unique structural features, including a pyrrolidine core and a fluorophenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₀FNO₃, with a molecular weight of approximately 223.2 g/mol. The presence of the fluorine atom in the phenyl ring may enhance the compound's lipophilicity and biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties . A study published in Bioorganic & Medicinal Chemistry Letters reported that this compound demonstrated activity against specific strains of bacteria and fungi, suggesting its potential as a lead candidate for antibiotic development. The minimum inhibitory concentration (MIC) values obtained from these studies indicate effective inhibition against pathogens, although further exploration is necessary to establish in vivo efficacy and safety.
Anti-inflammatory Effects
Another significant area of research involves the compound's ability to inhibit enzymes related to inflammatory processes . A study in the European Journal of Medicinal Chemistry highlighted that this compound inhibits enzymes implicated in inflammation, positioning it as a potential therapeutic agent for inflammatory diseases. Understanding its mechanism of action could pave the way for new anti-inflammatory drugs.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against certain bacterial and fungal strains | |
| Anti-inflammatory | Inhibits enzymes involved in inflammation | |
| Cancer Research | Preliminary studies suggest potential anticancer activity |
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multidrug-resistant bacterial strains. The results indicated varying degrees of susceptibility, with some strains showing significant inhibition at concentrations below 100 µg/mL. This finding underscores the compound's potential as a scaffold for developing new antibiotics targeting resistant pathogens.
Case Study: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory properties revealed that the compound effectively reduced the activity of cyclooxygenase enzymes (COX), which are critical mediators in inflammatory pathways. In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in prostaglandin E2 production, a key inflammatory mediator.
Future Directions
While preliminary findings are promising, further research is essential to fully elucidate the biological mechanisms underlying the activities of this compound. Future studies should focus on:
- In Vivo Studies : To assess the safety and efficacy of this compound in living organisms.
- Mechanistic Studies : To explore its interactions at the molecular level with specific targets.
- Structural Modifications : To optimize its pharmacological properties and enhance potency against target pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
